Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrimidine derivative with a fused bicyclic core. Its structure includes:
- Substituents: An allylthio group at position 2. A 4-chlorophenyl group at position 3. A methyl group at position 5. An ethyl carboxylate moiety at position 4.
Properties
Molecular Formula |
C20H20ClN3O3S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H20ClN3O3S/c1-4-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(3)22-17)19(26)27-5-2/h4,6-9,15H,1,5,10H2,2-3H3,(H2,22,23,24,25) |
InChI Key |
LPDPASHDSPLHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)NC(=N2)SCC=C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Three-Component Cyclization
A scalable method involves reacting 6-amino-1,3-disubstituted uracils with active methylene compounds (e.g., cyanoacetamide) and formaldehyde under reflux conditions. For example:
-
Reactants : 6-Amino-1,3-dimethyluracil, cyanoacetamide, formaldehyde.
-
Conditions : Ethanol solvent, piperidine catalyst, 6–8 hours reflux.
This method introduces the pyrido[2,3-d]pyrimidine core with methyl groups at positions 1 and 3.
Method 2: Vilsmeier-Haack Reaction
The Vilsmeier reagent (POCl₃/DMF) is used to generate electrophilic intermediates for cyclization. For example:
-
Reactants : Uracil derivatives, phosphoryl chloride, DMF.
-
Conditions : In situ generation of Vilsmeier reagent, triethylamine, ethanol solvent.
-
Outcome : Formation of pyrido[2,3-d]pyrimidine-2,4-dione intermediates.
Functionalization of the Core
Introduction of 4-Chlorophenyl Group
The 4-chlorophenyl moiety is often introduced during core synthesis or via subsequent substitution. Possible routes include:
Installation of 7-Methyl Group
The methyl group at position 7 is typically introduced via alkylation of the uracil precursor:
-
Reactants : 6-Amino-1,3-disubstituted uracil, methyl iodide.
-
Conditions : NaOH aqueous solution, ethanol solvent, reflux.
Introduction of Allylthio Group
The allylthio substituent at position 2 is added via nucleophilic substitution or alkylation:
Method 1: Allylation of Thiol Intermediate
A thiol-containing precursor reacts with allyl bromide:
Method 2: Sulfide Formation
A halo-substituted core undergoes substitution with allylthiol:
-
Reactants : 2-Chloropyrido[2,3-d]pyrimidine, allylthiol.
Esterification at Position 6
The ethyl ester group is introduced via esterification of a carboxylic acid:
Method 1: Transesterification
A methyl ester precursor reacts with ethanol under acidic catalysis:
Method 2: Direct Esterification
A carboxylic acid reacts with ethyl chloroformate:
-
Reactants : 6-Carboxylic acid, ethyl chloroformate.
Optimized Synthetic Pathways
A streamlined synthesis combines core formation, functionalization, and esterification:
Challenges and Considerations
-
Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl) may require prolonged reaction times.
-
Oxidation Sensitivity : Allylthio groups may oxidize to sulfoxides under harsh conditions, necessitating inert atmospheres.
-
Purity Control : Chromatography is often required to isolate intermediates, though some protocols report telescoped steps.
Research Findings and Data
Table 1: Comparison of Allylation Methods
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate. These compounds exhibit significant antibacterial activity against various strains of bacteria. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported in the range of 256 µg/mL .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Studies on related pyrimidine structures indicate that these compounds can scavenge free radicals and inhibit oxidative stress markers in biological systems. This suggests potential applications in preventing oxidative damage related to various diseases .
Anticancer Potential
Research has highlighted the anticancer potential of pyrimidine derivatives. This compound may exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In silico docking studies have suggested interactions with key enzymes involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the allylthio and chlorophenyl groups can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Adding electron-withdrawing groups | Increases antibacterial potency |
| Altering alkyl chain length | Affects solubility and bioavailability |
| Changing substitution patterns on the phenyl ring | Modulates anticancer activity |
Case Studies
- Antibacterial Activity : A study demonstrated that this compound exhibited promising antibacterial effects against clinical isolates of Staphylococcus aureus. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .
- Antioxidant Evaluation : In a comparative study on antioxidant activities among various pyrimidine derivatives, this compound showed superior free radical scavenging ability compared to standard antioxidants like ascorbic acid .
- Cytotoxicity Studies : In vitro assays indicated that this compound significantly inhibited the growth of breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of ETHYL 5-(4-CHLOROPHENYL)-7-METHYL-4-OXO-2-(PROP-2-EN-1-YLSULFANYL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
The target compound shares its pyrido[2,3-d]pyrimidine core with several analogs, differing in substituents and functional groups. Key structural analogs include:
Key Observations :
- Position 2 : The allylthio group in the target compound is replaced by butylthio (in ) or absent (in ), affecting lipophilicity and steric bulk.
- Position 5 : The 4-chlorophenyl group contributes electron-withdrawing effects, distinct from 4-bromophenyl (stronger electron-withdrawing, ) or 4-methoxyphenyl (electron-donating, ).
- Core Rigidity: Fused pyrido-pyrimidine systems (target compound, ) exhibit greater conformational rigidity compared to monocyclic analogs (e.g., ), influencing binding to biological targets .
Antiviral Activity
- Pyrimidine derivatives with halogenated aryl groups (e.g., 4-chlorophenyl in the target compound) show enhanced antiviral activity due to improved hydrophobic interactions with viral enzymes .
- Example : Compound XVI (a pyrimidine-catechol-diether derivative) inhibits HIV-1 reverse transcriptase with an IC₅₀ of 0.02 μM, attributed to its halogen substituents .
Chemotaxis Inhibition
Biological Activity
Ethyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-pyrimidine core with various substituents that influence its biological activity. The presence of the allylthio and 4-chlorophenyl groups is particularly noteworthy as they may enhance the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to exhibit inhibitory effects on protoporphyrinogen oxidase (EC 1.3.3.4), which is crucial in heme biosynthesis .
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds with similar structural motifs show moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Antioxidant Properties
The compound's potential as an antioxidant has also been explored. Antioxidants are vital in mitigating oxidative stress in biological systems. Compounds structurally related to this compound have demonstrated the ability to scavenge free radicals effectively .
Case Studies and Experimental Data
- Antibacterial Screening : A study conducted on synthesized compounds indicated that those with similar structures exhibited varying degrees of antibacterial activity. The most active compounds showed strong inhibition against Bacillus subtilis and moderate inhibition against other strains .
- Enzyme Inhibition Studies : The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Results indicated strong inhibitory activity against these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
- Binding Affinity Studies : Docking studies revealed that the compound binds effectively to bovine serum albumin (BSA), indicating its suitability for further pharmacological development due to good bioavailability characteristics .
Data Summary Table
Q & A
Q. What synthetic routes are commonly employed for preparing this tetrahydropyrido[2,3-d]pyrimidine derivative?
The synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of 4-chlorophenyl derivatives with thioacetamide to introduce the thiol group .
- Step 2 : Cyclization using diethyl acetylenedicarboxylate or similar reagents to form the pyrimidine core .
- Step 3 : Allylation of the thiol group under basic conditions (e.g., K₂CO₃ in DMF) . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during allylation.
Example Protocol :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | Diethyl acetylenedicarboxylate, 80°C, 12h | 65% | 90% |
| Allylation | Allyl bromide, K₂CO₃, DMF, RT, 6h | 72% | 95% |
Q. How is the structural identity of this compound confirmed?
Structural elucidation relies on:
- NMR Spectroscopy : Key signals include δ 1.3–1.5 ppm (ethyl ester CH₃), δ 4.2–4.4 ppm (allylthio SCH₂), and aromatic protons (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Confirms the fused pyrido-pyrimidine framework and substituent orientations .
- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 458.09) .
Q. What preliminary biological assays are relevant for this compound?
Initial screening focuses on:
- Enzyme Inhibition : Testing against kinases or metabolic enzymes (e.g., dihydrofolate reductase) due to structural similarity to known inhibitors .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Solubility/Permeability : HPLC-based logP measurements and Caco-2 cell assays to assess drug-likeness .
Advanced Research Questions
Q. How can synthetic yields be optimized for the allylthio substituent?
Contradictory reports exist on allylation efficiency:
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinase targets) to model interactions with the 4-chlorophenyl and allylthio groups .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) . Key Finding : The allylthio group may sterically hinder binding to hydrophobic pockets, suggesting derivatization to shorter thioethers .
Q. How do substituent variations impact biological activity?
Comparative studies with analogs reveal:
Q. What strategies resolve discrepancies in reported spectroscopic data?
- Contradiction : reports δ 7.8 ppm for pyrimidine protons, while notes δ 7.5 ppm. Resolution : Verify solvent effects (DMSO-d₆ vs. CDCl₃) and concentration-dependent shifts. Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Methodological Guidance
Designing stability studies under physiological conditions
- Conditions : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 6, 24, 48h .
- Key Insight : The ester group hydrolyzes rapidly (t₁/₂ = 4h), suggesting prodrug strategies or carboxylate stabilization .
Validating enzyme inhibition mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
